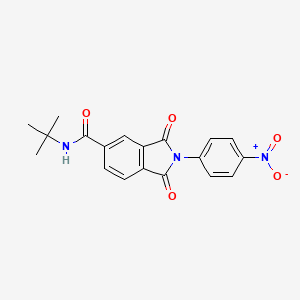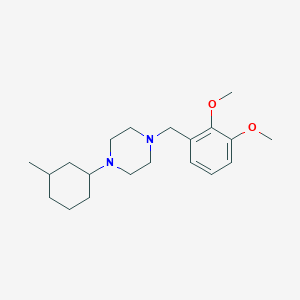
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a potent and selective agonist of the κ-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
作用機序
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is a selective agonist of the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the κ-opioid receptor produces analgesia, sedation, and dysphoria. 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to produce potent analgesia and sedation in animal models, but without producing the dysphoria associated with other κ-opioid agonists.
Biochemical and Physiological Effects:
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide produces its effects by binding to and activating the κ-opioid receptor. This receptor is coupled to G proteins, which in turn activate a variety of intracellular signaling pathways. Activation of the κ-opioid receptor produces a variety of biochemical and physiological effects, including analgesia, sedation, and dysphoria. 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to produce potent analgesia and sedation in animal models, but without producing the dysphoria associated with other κ-opioid agonists.
実験室実験の利点と制限
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is a potent and selective agonist of the κ-opioid receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of κ-opioid receptor activation. However, there are some limitations to its use in lab experiments. For example, 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, the effects of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide may vary depending on the species, strain, and sex of the animal used in the experiment.
将来の方向性
There are many potential future directions for research on 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the development of novel κ-opioid receptor agonists that are more water-soluble and easier to administer in experimental settings. Another area of interest is the investigation of the mechanisms underlying the analgesic and antidepressant effects of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. Finally, there is a need for more research on the safety and efficacy of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide in humans, with the ultimate goal of developing new treatments for pain, depression, and addiction.
合成法
The synthesis of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with isopropylmagnesium bromide to form 4-isopropylbenzonitrile. This intermediate is then reacted with 1-isopropylpiperidine to form 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have antidepressant-like effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
4-propan-2-yl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)15-5-7-16(8-6-15)18(21)19-17-9-11-20(12-10-17)14(3)4/h5-8,13-14,17H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIXECRDJYDQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5039618.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5039647.png)

![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)


![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5039706.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)